molecular formula C13H28 B15348671 2,2,6-Trimethyldecane CAS No. 62237-97-2

2,2,6-Trimethyldecane

Cat. No.: B15348671
CAS No.: 62237-97-2
M. Wt: 184.36 g/mol
InChI Key: GHVQJGOEZGHZJM-UHFFFAOYSA-N
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Description

2,2,6-Trimethyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, characterized by its three methyl groups attached to the second and sixth carbon atoms of the decane chain. This compound is typically a colorless liquid at room temperature and is known for its relatively low volatility and high stability.

Synthetic Routes and Reaction Conditions:

    Alkylation of Decane: One common method involves the alkylation of decane with isopropyl groups. This process typically uses a strong base like sodium hydride to facilitate the reaction.

    Rearrangement Reactions: Another method includes the rearrangement of 1-decene with isopropyl groups under specific catalytic conditions to yield this compound.

Industrial Production Methods:

    Catalytic Cracking: In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons, followed by selective hydrogenation and purification processes.

    Fractional Distillation: Post-synthesis, fractional distillation is often employed to isolate and purify this compound from a mixture of hydrocarbons.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming alcohols, ketones, or carboxylic acids depending on the conditions and reagents used.

    Substitution: This compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Halogenation: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products:

    Oxidation Products: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.

    Halogenated Compounds: Halogenation typically yields compounds like 2,2,6-trimethyl-1-chlorodecane.

Scientific Research Applications

2,2,6-Trimethyldecane has several applications across various fields:

    Chemistry: It is used as a solvent and a reference compound in chromatographic analysis due to its stability and well-defined properties.

    Biology: In biological studies, it serves as a model compound for studying the behavior of branched alkanes in biological systems.

    Medicine: While not directly used in therapeutics, it is often part of studies related to drug delivery systems and the behavior of hydrophobic compounds in biological membranes.

    Industry: It is utilized in the formulation of lubricants, fuels, and as a diluent in the production of resins and coatings.

Mechanism of Action

The effects of 2,2,6-Trimethyldecane are primarily physical rather than biochemical due to its inert nature. Its mechanism of action in applications like solvents or lubricants involves:

    Solubility: Its ability to dissolve various organic compounds without reacting with them.

    Lubrication: Reducing friction between surfaces due to its molecular structure and physical properties.

Comparison with Similar Compounds

    2,4,6-Trimethyldecane: Another branched alkane with similar molecular weight and properties but different branching positions.

    2,2,4-Trimethylpentane (Isooctane): Known for its use in gasoline, it shares the branched structure but has a shorter carbon chain.

Uniqueness:

    Branching Pattern: The specific branching at the second and sixth positions makes 2,2,6-Trimethyldecane unique in its physical and chemical properties compared to other branched alkanes.

    Applications: Its specific use in industrial applications like lubricants and solvents highlights its unique stability and low volatility.

Properties

CAS No.

62237-97-2

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,2,6-trimethyldecane

InChI

InChI=1S/C13H28/c1-6-7-9-12(2)10-8-11-13(3,4)5/h12H,6-11H2,1-5H3

InChI Key

GHVQJGOEZGHZJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCCC(C)(C)C

Origin of Product

United States

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